molecular formula C11H10O3S B114530 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 146137-88-4

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B114530
CAS No.: 146137-88-4
M. Wt: 222.26 g/mol
InChI Key: BGXBEXAXVSOWJC-UHFFFAOYSA-N
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Description

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is an organic compound with the molecular formula C11H10O3S It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with sulfur and a dehydrating agent to form the benzothiophene ring. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
  • 3-Amino-4-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
  • 7-Bromo-3-chloro-4-methoxy-benzo[b]thiophene-2-carboxylic acid

Uniqueness

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the ester functionality allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBEXAXVSOWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590178
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-88-4
Record name Methyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146137-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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